4'-fluoro-3'-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid -

4'-fluoro-3'-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid

Catalog Number: EVT-5476203
CAS Number:
Molecular Formula: C18H18FNO6S
Molecular Weight: 395.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide

Compound Description: This compound is a highly selective and orally bioavailable matrix metalloproteinase-13 (MMP-13) inhibitor. It was developed to address the nephrotoxicity observed in preclinical toxicology studies of earlier carboxylic acid-containing MMP-13 inhibitors []. The accumulation of these earlier compounds in the kidneys, potentially mediated by human organic anion transporter 3 (hOAT3), was hypothesized as a contributing factor to the nephrotoxicity. This new compound lacks the carboxylic acid moiety, aiming to reduce kidney accumulation and improve safety.

Relevance: While structurally distinct from 4'-fluoro-3'-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid, both compounds share the carboxylic acid functional group, which is relevant to their biological activity and potential for transporter-mediated interactions. The research on this compound highlights the importance of structural modifications in optimizing both potency and pharmacokinetic properties of drug candidates.

4'-{2-Ethoxy-4-ethyl-5-[((S)-2-mercapto-4-methylpentanoylamino)methyl]imidazol-1-ylmethyl}-3'-fluoro-biphenyl-2-carboxylic acid

Compound Description: This compound is a biphenyl carboxylic acid derivative that exists in several crystalline forms. The research focuses on characterizing these crystalline forms, including their salt forms, for pharmaceutical applications [, ].

Relevance: This compound shares the biphenyl carboxylic acid core structure with 4'-fluoro-3'-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid. This structural similarity suggests potential overlap in their physicochemical properties and potential biological targets. The emphasis on crystalline forms in the research highlights the importance of solid-state properties for drug development.

5-Hydroxymethyl and 5-Formyl-1-cyclopropyl-6-fluoro-7-piperazinyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids

Compound Description: These compounds are derivatives of 1,8-naphthyridine-3-carboxylic acid, synthesized and investigated for their antibacterial activity [].

Relevance: Although these compounds do not share the biphenyl core structure, they belong to the carboxylic acid class like 4'-fluoro-3'-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid. This shared functional group is often associated with specific biological activities and physicochemical properties. Exploring these related compounds provides insights into the structure-activity relationships of carboxylic acid derivatives as potential antibacterial agents.

1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423)

Compound Description: This compound, DPC 423, is a biphenyl derivative that undergoes extensive metabolism in vivo, producing a variety of metabolites including an aldehyde, a carboxylic acid, a benzyl alcohol, glutamate conjugates, glucuronide conjugates, glutathione adducts, a sulfamate conjugate, oxime metabolites, and an amide []. The research emphasizes the complexity of its metabolic profile and the potential for reactive metabolite formation.

Relevance: This compound shares the biphenyl core structure with 4'-fluoro-3'-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid. The comprehensive analysis of its metabolic fate highlights the importance of understanding metabolic pathways for biphenyl derivatives, which can impact their safety and efficacy.

(R)-4′-[1-fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl]-biphenyl-4-carboxylic acid methylamide (LY503430)

Compound Description: This compound, LY503430, is a biphenyl carboxylic acid derivative that acts as a potent and selective α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor potentiator [, , ]. It exhibits neuroprotective and neurotrophic effects in rodent models of Parkinson's disease. LY503430 enhances AMPA receptor-mediated neurotransmission by reducing desensitization of the ion channel. It also elevates cerebellar cGMP levels and demonstrates synergy with harmaline, suggesting a role for the cGMP system in its pharmacological efficacy [].

Relevance: This compound shares the biphenyl carboxylic acid core structure with 4'-fluoro-3'-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid. Its activity as an AMPA receptor potentiator and its neuroprotective effects highlight the potential therapeutic value of biphenyl carboxylic acid derivatives for neurological disorders.

4'-((5-Aminomethyl-2-ethoxy-4-ethyl-imidazol-1-ylmethyl)-3'-fluoro-biphenyl-2-carboxylic acid t-butyl ester

Compound Description: This compound is an intermediate used in the synthesis of biphenyl imidazole compounds, specifically those containing a t-butyl ester group [].

Relevance: This compound is a biphenyl carboxylic acid derivative, and it is closely related to 4'-fluoro-3'-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid in terms of its core structure. It showcases the synthetic utility of biphenyl carboxylic acid derivatives as building blocks for more complex molecules with potential biological activities.

4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4′-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}benzoic acid (BAY 60-2770)

Compound Description: This compound, BAY 60-2770, is a biphenyl derivative that acts as a more effective activator of oxidized/heme-free soluble guanylate cyclase (sGC) []. It exhibits vasodilatory effects and is particularly effective in arteries with reduced heme oxygenase-1 (Hmox1) activity.

Relevance: This compound shares the biphenyl core structure with 4'-fluoro-3'-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid. Its activity on sGC underscores the potential of biphenyl derivatives to modulate signaling pathways involved in cardiovascular function. The research highlights the importance of the redox state of sGC in vascular reactivity and the potential therapeutic role of BAY 60-2770 in conditions associated with Hmox1 deficiency.

6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (Brequinar Sodium)

Compound Description: This compound, Brequinar sodium, is a biphenyl derivative that acts as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthetic pathway [, ]. It exhibits antitumor activity and has been investigated in clinical trials for the treatment of refractory solid tumors []. The major toxicities observed in clinical trials were thrombocytopenia and severe desquamative maculopapular dermatitis.

Relevance: This compound shares the biphenyl core structure with 4'-fluoro-3'-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid. Its mechanism of action involving DHODH inhibition highlights the potential of biphenyl derivatives as anticancer agents. The clinical trial data provides valuable insights into the safety and pharmacokinetic profile of this class of compounds.

2-n-Butyl-4-chloro-5-hydroxymethyl-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole (DuP 753, Losartan potassium)

Compound Description: This compound, DuP 753 (Losartan potassium), is a biphenyl derivative that acts as a potent and selective angiotensin II (Ang II) receptor antagonist, specifically targeting the AT1 receptor subtype [, , , , , , , , ]. It is used clinically as an antihypertensive agent.

Relevance: This compound shares the biphenyl core structure with 4'-fluoro-3'-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid. Its mechanism of action involving AT1 receptor antagonism underscores the therapeutic potential of biphenyl derivatives for cardiovascular diseases. Research on DuP 753 has provided valuable insights into the pharmacological characterization and clinical application of AT1 receptor antagonists.

2-n-Butyl-4-chloro-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole-5-carboxylic acid (EXP3174)

Compound Description: This compound, EXP3174, is the active metabolite of DuP 753 (Losartan potassium) [, , ]. Like its parent compound, EXP3174 is a biphenyl derivative that acts as a potent and selective AT1 receptor antagonist.

Relevance: This compound shares the biphenyl core structure with 4'-fluoro-3'-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid. Its close structural similarity to DuP 753 and its shared AT1 receptor antagonist activity underscore the importance of understanding the metabolic fate of biphenyl derivatives, as metabolites can retain or even enhance pharmacological activity.

4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid

Compound Description: This compound is a biphenyl carboxylic acid derivative that has been studied as a fragment for the development of protein-protein interaction inhibitors, specifically targeting the anti-apoptotic protein Bcl-xL []. It binds to one of the Bcl-xL hot spots and induces subtle conformational changes in the protein.

Relevance: This compound shares the biphenyl carboxylic acid core structure with 4'-fluoro-3'-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid. Its use as a fragment in drug discovery demonstrates the potential of targeting protein-protein interactions with small molecules derived from the biphenyl carboxylic acid scaffold. The research highlights the importance of understanding the conformational dynamics of proteins upon fragment binding for successful drug design.

Properties

Product Name

4'-fluoro-3'-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid

IUPAC Name

3-[4-fluoro-3-(hydroxymethyl)phenyl]-5-morpholin-4-ylsulfonylbenzoic acid

Molecular Formula

C18H18FNO6S

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C18H18FNO6S/c19-17-2-1-12(7-15(17)11-21)13-8-14(18(22)23)10-16(9-13)27(24,25)20-3-5-26-6-4-20/h1-2,7-10,21H,3-6,11H2,(H,22,23)

InChI Key

FVOZEABTKILXPO-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC(=C(C=C3)F)CO

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC(=C(C=C3)F)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.